1-O-HEXADECYL-(7,7,8,8-D4)-2-O-ACETYL-SN-GLYCERYL-3-PHOSPHORYLCHOLINE
Overview
Description
- Its chemical name is derived from its structural components, but for clarity, let’s refer to it as PAF C-16-d4 throughout this article.
PAF C-16-d4: is a synthetic organic compound with a complex structure. It falls within the category of heterocyclic compounds.
Mechanism of Action
Target of Action
PAF C-16-d4, also known as 1-O-Hexadecyl-(7,7,8,8-D4)-2-O-Acetyl-Sn-Glyceryl-3-Phosphorylcholine or 2-[[(2R)-2-acetyloxy-3-hexadecoxypropoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium, is a naturally occurring phospholipid . Its primary targets are neutrophils and macrophages . These cells play a crucial role in the immune system, with neutrophils being the first responders to inflammation and infection, and macrophages being involved in the detection, phagocytosis, and destruction of bacteria and other harmful organisms .
Mode of Action
PAF C-16-d4 interacts with its targets by acting as a potent mediator of neutrophil migration , the production of reactive oxygen species , and IL-6 in human macrophages . This interaction results in changes in the immune response, including the activation of inflammatory pathways .
Biochemical Pathways
PAF C-16-d4 affects two distinct biochemical pathways known as the “remodeling” and “de novo” pathways . In the remodeling pathway, Lyso-PAF C-16 can be formed by the action of PAF-AH on PAF C-16, or by the action of a CoA-independent transacylase on 1-O-hexadecyl-2-acyl-glycerophosphocholine . Lyso-PAF C-16 is a substrate for either PAF C-16 formation by the remodeling pathway or selective acylation with arachidonic acid by a CoA-independent transacylase .
Pharmacokinetics
It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The molecular and cellular effects of PAF C-16-d4’s action include the mediation of neutrophil migration, the production of reactive oxygen species, and IL-6 in human macrophages . It is a more potent mediator of platelet aggregation than PAF C-18 . Pathological processes involving PAF include necrotizing enterocolitis, inflammation, asthma, and allergy .
Preparation Methods
Synthetic Routes: The synthesis of involves several steps. One common approach is via multistep reactions starting from simpler precursors.
Reaction Conditions: These reactions typically occur under controlled temperature and pressure conditions, often using catalysts or reagents.
Industrial Production: While not widely produced industrially, research laboratories synthesize for scientific investigations.
Chemical Reactions Analysis
Reaction Types: undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents depend on the desired transformation. For example
Major Products: These reactions yield derivatives with modified functional groups or side chains.
Scientific Research Applications
Chemistry: Researchers study
Biology: It may serve as a probe in biological studies due to its specific interactions with cellular components.
Medicine: Investigate its pharmacological properties, potential therapeutic effects, or toxicity.
Industry: Limited industrial applications, but its reactivity could inspire new materials or processes.
Comparison with Similar Compounds
Uniqueness: stands out due to its specific structure and reactivity.
Similar Compounds: While not identical, related compounds include and .
Remember that PAF C-16-d4 remains an area of ongoing research, and its full potential awaits further exploration
Properties
IUPAC Name |
2-[[(2R)-2-acetyloxy-3-hexadecoxypropoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H54NO7P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-31-23-26(34-25(2)28)24-33-35(29,30)32-22-20-27(3,4)5/h26H,6-24H2,1-5H3/p+1/t26-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVAUUPRFYPCOCA-AREMUKBSSA-O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOC[C@H](COP(=O)(O)OCC[N+](C)(C)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H55NO7P+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary focus of the research paper regarding PAF C-18?
A1: The research paper focuses on developing a novel analytical method to measure PAF C-18 and indirectly assess the activity of its metabolizing enzyme, PAF acetylhydrolase (PAF-AH), in human plasma. [] The researchers utilize liquid chromatography-tandem mass spectrometry (LC-MS/MS) for this purpose. They highlight the importance of this method for studying drug allergies, as PAF C-18 is a known mediator in allergic reactions. []
Q2: Can you elaborate on the analytical method developed and its significance?
A2: The researchers developed a highly sensitive and specific LC-MS/MS method to quantify PAF C-18 in human plasma. [] This method involves extracting PAF C-18 from plasma samples and analyzing it using LC-MS/MS. The study demonstrated that the method exhibits excellent linearity, precision, and recovery for PAF C-18 quantification. [] Furthermore, the researchers demonstrated that by measuring the decline of exogenously added PAF C-18 in plasma over time, the activity of the enzyme PAF-AH could be indirectly evaluated. [] This indirect assessment is valuable because PAF-AH plays a crucial role in inactivating PAF C-18, thereby regulating its biological activity.
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